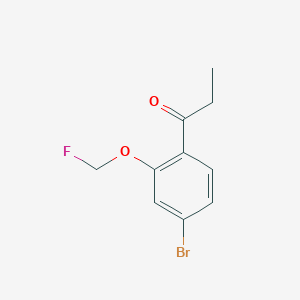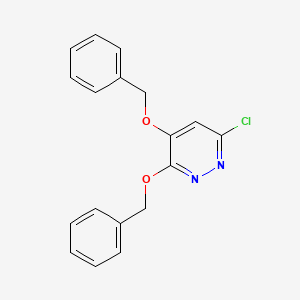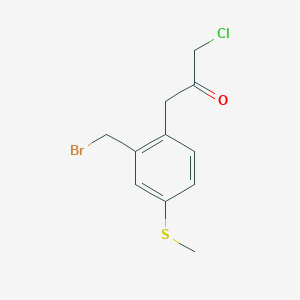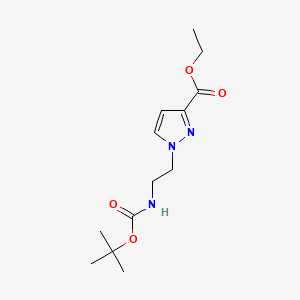![molecular formula C8H7BrN2OS B14058907 7-Bromo-3,5-dihydropyrido[2,3-e][1,4]thiazepin-2(1H)-one](/img/structure/B14058907.png)
7-Bromo-3,5-dihydropyrido[2,3-e][1,4]thiazepin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-3,5-dihydropyrido[2,3-e][1,4]thiazepin-2(1H)-one is a heterocyclic compound that features a unique structure combining bromine, pyridine, and thiazepine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3,5-dihydropyrido[2,3-e][1,4]thiazepin-2(1H)-one typically involves the reaction of 3-cyanopyridine-2(1H)-thiones with N-(2-chloroacetyl)-α-amino acids. This reaction produces N-(3-aminothieno[2,3-b]pyridin-2-ylcarbonyl)-α-amino acids, which upon heating, yield the desired thiazepine compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-3,5-dihydropyrido[2,3-e][1,4]thiazepin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen.
Substitution: This reaction can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could produce a variety of functionalized thiazepine derivatives.
Aplicaciones Científicas De Investigación
7-Bromo-3,5-dihydropyrido[2,3-e][1,4]thiazepin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: This compound is being explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 7-Bromo-3,5-dihydropyrido[2,3-e][1,4]thiazepin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiazepine ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxaldehyde: This compound shares the bromine and heterocyclic structure but differs in its ring composition.
7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione: Another brominated heterocycle with different ring systems.
8-Bromo-1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione: Similar in having a bromine atom and a pyridine ring but differs in the overall structure.
Uniqueness
7-Bromo-3,5-dihydropyrido[2,3-e][1,4]thiazepin-2(1H)-one is unique due to its combination of bromine, pyridine, and thiazepine rings, which confer specific chemical reactivity and potential biological activity not found in the similar compounds listed above.
Propiedades
Fórmula molecular |
C8H7BrN2OS |
|---|---|
Peso molecular |
259.13 g/mol |
Nombre IUPAC |
7-bromo-1,5-dihydropyrido[2,3-e][1,4]thiazepin-2-one |
InChI |
InChI=1S/C8H7BrN2OS/c9-6-1-5-3-13-4-7(12)11-8(5)10-2-6/h1-2H,3-4H2,(H,10,11,12) |
Clave InChI |
VPMLPZBRLKGBPK-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(NC(=O)CS1)N=CC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3S,4S)-4-hydroxy-2-(hydroxymethyl)thiolan-3-yl] 4-methylbenzenesulfonate](/img/structure/B14058833.png)




![N-(6-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14058870.png)







